Cas no 1320201-19-1 (4,8-Bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole)

4,8-Bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole structure
1320201-19-1 structure
Product name:4,8-Bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
CAS No:1320201-19-1
MF:C50H86O2S2
MW:783.346653461456
CID:2604489
PubChem ID:102490570

4,8-Bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole Chemical and Physical Properties

Names and Identifiers

    • 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene
    • 4,8-Bis(2-octyldodecyloxy)benzo[1,2-b:3,4-b']dithiophene
    • 4,8-di(2-octyl)dodecyloxybenzo[1,2-b,3,4-b′]dithiophene
    • 4,8-di(2-octyldodecyloxy)benzo[1,2-b:3,4-b]dithiophene
    • 4,8-di(2-octyldodecyloxy)benzo[1,2-b:4,5-b']dithiophene
    • 4,8-di(2-octyldodecyloxy)-benzo[1,2-b:4,5-b']dithiophene
    • 4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene
    • 4,8-Bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
    • AC-33737
    • 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b/']dithiophene
    • 1320201-19-1
    • Inchi: 1S/C50H86O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3
    • InChI Key: YWMYXQDUPQHOKO-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C2C1=C(C1C([H])=C([H])SC=1C=2OC([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 782.606924g/mol
  • Surface Charge: 0
  • XLogP3: 23.2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 38
  • Monoisotopic Mass: 782.606924g/mol
  • Monoisotopic Mass: 782.606924g/mol
  • Topological Polar Surface Area: 74.9Ų
  • Heavy Atom Count: 54
  • Complexity: 756
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 0.963±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (7.7E-12 g/L) (25 ºC),
  • PSA: 74.94000
  • LogP: 18.66880

4,8-Bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685448-5g
BDTO812
1320201-19-1 98%
5g
¥28791.00 2024-08-09
Alichem
A169005597-1g
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene
1320201-19-1 97%
1g
501.12 USD 2021-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685448-1g
BDTO812
1320201-19-1 98%
1g
¥7677.00 2024-08-09
Chemenu
CM493858-1g
4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b4,5-b']dithiophene
1320201-19-1 97%
1g
$512 2022-06-13

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1320201-19-1)4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene
sfd2987
Purity:99.9%
Quantity:200kg
Price ($):Inquiry